![molecular formula C6H3BrN2OS B6590339 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one CAS No. 1035219-80-7](/img/structure/B6590339.png)
2-Bromothiazolo[5,4-c]pyridin-4(5H)-one
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Overview
Description
2-Bromothiazolo[5,4-c]pyridin-4(5H)-one, also known as BTPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as biochemistry, pharmacology, and material science.
Mechanism of Action
2-Bromothiazolo[5,4-c]pyridin-4(5H)-one acts as a zinc-specific fluorescent probe by forming a complex with zinc ions. The complex has a high fluorescence intensity, which allows for the detection and quantification of zinc ions in biological samples. The mechanism of action of 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one in photodynamic therapy involves the production of reactive oxygen species upon exposure to light, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one has minimal toxicity and does not affect cell viability at low concentrations. It has been shown to selectively bind to zinc ions in cells, which makes it a useful tool for studying the role of zinc in various biological processes. Additionally, 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one has been shown to induce apoptosis in cancer cells upon exposure to light, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one in lab experiments is its high selectivity and sensitivity towards zinc ions. It is also easy to use and can be applied in various biological samples. However, one of the limitations of using 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one is its susceptibility to photobleaching, which can affect the accuracy of the results obtained.
Future Directions
There are several future directions for the use of 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one in scientific research. One of the areas of interest is the development of 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one-based fluorescent probes for the detection of other metal ions such as copper and iron. Additionally, there is potential for the use of 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one in the development of new photodynamic therapy agents for cancer treatment. Further studies are also needed to investigate the potential applications of 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one in material science and nanotechnology.
Conclusion:
In conclusion, 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one is a promising compound that has potential applications in various fields such as biochemistry, pharmacology, and material science. Its high selectivity and sensitivity towards zinc ions make it a useful tool for studying the role of zinc in biological processes. Further research is needed to explore the potential applications of 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one in other areas of scientific research.
Synthesis Methods
The synthesis of 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one involves the reaction of 2-aminothiazole with 2-chloro-4,5-dihydrothiazole-4-carboxylic acid followed by bromination using N-bromosuccinimide. The final product is obtained after purification using column chromatography. This method has been used successfully by various researchers to obtain pure 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one in good yields.
Scientific Research Applications
2-Bromothiazolo[5,4-c]pyridin-4(5H)-one has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for measuring the concentration of zinc ions in biological samples. It has also been used to study the role of zinc ions in various biological processes such as signal transduction, gene expression, and apoptosis. Additionally, 2-Bromothiazolo[5,4-c]pyridin-4(5H)-one has been used as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
2-bromo-5H-[1,3]thiazolo[5,4-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-6-9-3-1-2-8-5(10)4(3)11-6/h1-2H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQVVWHVDZOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702676 |
Source
|
Record name | 2-Bromo[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromothiazolo[5,4-c]pyridin-4(5H)-one | |
CAS RN |
1035219-80-7 |
Source
|
Record name | 2-Bromo[1,3]thiazolo[5,4-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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